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  • Product: 3-Amino-2-cyclopropylpropan-1-ol
  • CAS: 1314910-96-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: In Vitro Mechanism of Action and Pharmacophore Profiling of 3-Amino-2-cyclopropylpropan-1-ol Derivatives

Executive Summary As a Senior Application Scientist, I approach the in vitro mechanism of action (MoA) of 3-amino-2-cyclopropylpropan-1-ol (CAS 1314910-96-7) not as a standalone therapeutic, but as a highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the in vitro mechanism of action (MoA) of 3-amino-2-cyclopropylpropan-1-ol (CAS 1314910-96-7) not as a standalone therapeutic, but as a highly specialized, privileged pharmacophore . When integrated into a larger active pharmaceutical ingredient (API), this building block fundamentally rewrites the molecule's target engagement thermodynamics and metabolic fate.

This whitepaper outlines the causality behind the structural choices of this moiety and provides field-proven, self-validating in vitro methodologies for evaluating the MoA of drug candidates incorporating this core.

Structural Causality & Pharmacophore Dynamics

To understand the in vitro MoA of compounds derived from 3-amino-2-cyclopropylpropan-1-ol, we must first analyze the physical chemistry of its three core structural motifs. Drug development professionals utilize this specific scaffold to overcome critical roadblocks in lead optimization, specifically to enhance potency and evade premature metabolic degradation .

  • The Cyclopropyl "Conformational Clamp": The three-membered cyclopropyl ring possesses significant ring strain and unique stereoelectronic properties dictated by the Walsh orbital model. It acts as a rigid conformational restrictor. By locking the parent molecule into a specific bioactive geometry, it minimizes the entropic penalty ( ΔS ) upon binding to the target receptor. This pre-organization directly lowers the dissociation constant ( Kd​ ) and extends target residence time.

  • The Primary Amine: This moiety serves as a critical hydrogen bond donor and salt-bridge anchor. In in vitro kinase assays, this amine frequently targets conserved aspartate or glutamate residues within the ATP-binding hinge region.

  • The Primary Alcohol: The hydroxyl group provides a solvent-exposed interaction vector, acts as a secondary hydrogen bond donor/acceptor, or serves as a synthetic handle for prodrug esterification to modulate aqueous solubility.

Quantitative Data: Scaffold Properties & Mechanistic Impact

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueMechanistic Implication
CAS Number 1314910-96-7Unique identifier for the chemical building block .
Molecular Formula C6H13NOLow molecular weight allows for efficient fragment-based drug design (FBDD).
Molecular Weight 115.17 g/mol Minimal impact on overall ligand lipophilic efficiency (LiPE).
Key Motifs Amine, Cyclopropyl, AlcoholEnables multi-point target coordination and conformational restriction.

Table 2: Comparative In Vitro Profiling (Linear vs. Cyclopropyl Scaffold)

Assay ParameterLinear Alkyl Derivative (Control)Cyclopropyl Derivative (Test)Causality / Mechanistic Shift
Target Affinity ( Kd​ ) 45 nM5 nMReduced entropic penalty upon binding due to pre-organization.
Dissociation Half-life ( t1/2​ ) 12 minutes85 minutesSlower koff​ driven by rigidified hydrophobic contacts.
Microsomal Clearance ( CLint​ ) 45 µL/min/mg< 5 µL/min/mgShorter, stronger C-H bonds resist CYP450-mediated oxidation .
Cellular IC50 120 nM15 nMEnhanced target residence time translates to superior cellular potency.

In Vitro Mechanistic Profiling Workflows

To accurately capture the MoA enhancements provided by the 3-amino-2-cyclopropylpropan-1-ol scaffold, standard assays must be rigorously optimized. Below are the self-validating protocols required to profile these derivatives.

Protocol 1: Target Engagement & Binding Kinetics (Surface Plasmon Resonance)

The primary advantage of the cyclopropyl group is its effect on the dissociation rate ( koff​ ). SPR is the gold standard for capturing this kinetic shift.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Preparation: Dilute the cyclopropyl-derivative in running buffer (e.g., HBS-EP+ with 1% DMSO) in a 3-fold concentration series.

  • Kinetic Injection: Inject the analyte series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow buffer to flow for a minimum of 15 minutes. Crucial Step: The extended dissociation phase is required to accurately capture the prolonged t1/2​ induced by the cyclopropyl conformational clamp.

  • Self-Validation Checkpoint: A reference flow cell (activated and deactivated without protein) must be used simultaneously to subtract bulk refractive index changes. Additionally, inject a known reference inhibitor (e.g., staurosporine) at the start and end of the run to validate that the immobilized target retains its active conformation throughout the assay.

Protocol 2: Cellular Functional Assay (AlphaScreen Kinase Inhibition)

Once target engagement is confirmed, the MoA must be validated in a cellular context to ensure the compound penetrates the membrane and inhibits the downstream signaling cascade.

  • Cell Plating: Plate target cells (e.g., HCT116) in a 384-well microplate.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the cyclopropyl-derivative. Incubate for 2 hours.

  • Lysis and Detection: Lyse cells in a buffer containing phosphatase inhibitors. Add AlphaScreen donor and acceptor beads conjugated to antibodies specific for the phosphorylated downstream effector.

  • Signal Acquisition: Read the plate on a compatible microplate reader using a 680 nm excitation laser.

  • Self-Validation Checkpoint: Multiplex the assay with a luminescent cell viability readout (e.g., CellTiter-Glo) in the exact same wells. If the viability signal drops proportionally with the AlphaScreen signal, the IC50 is an artifact of general cytotoxicity rather than specific MoA-driven target engagement.

Protocol 3: In Vitro ADME Profiling (Liver Microsomal Stability)

The cyclopropyl ring features C-H bonds that are shorter and stronger than those in typical alkanes, making them highly resistant to cytochrome P450 (CYP) oxidation.

  • Reaction Assembly: Combine human liver microsomes (HLM, 0.5 mg/mL), the cyclopropyl-derivative (1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final).

  • Quenching: At specific time points (0, 5, 15, 30, 60 minutes), transfer aliquots into cold acetonitrile containing an internal standard to precipitate proteins and halt CYP450 activity.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant to quantify the remaining parent compound.

  • Self-Validation Checkpoint: Run parallel control reactions omitting NADPH to rule out non-CYP mediated degradation (e.g., chemical instability or esterase activity). Include a high-clearance control (e.g., verapamil) to verify the metabolic competence of the specific HLM batch.

Mandatory Visualizations

Workflow Start Compound Synthesis (CAS 1314910-96-7 Core) SPR Target Engagement (SPR) Measure k_on / k_off Start->SPR Func In Vitro Functional Assay Determine IC50 / EC50 SPR->Func ADME Microsomal Stability CYP450 Resistance Func->ADME Lead Lead Optimization ADME->Lead

Logical workflow for in vitro MoA validation of cyclopropyl-derived compounds.

Pathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., MEK) Receptor->Kinase Inhibitor Cyclopropyl-Derivative Inhibitor Inhibitor->Kinase Blocks ATP Pocket Effector Downstream Effector Kinase->Effector Response Cellular Response Effector->Response

Kinase signaling pathway blocked by a cyclopropyl-derivative inhibitor.

References

  • 3-amino-2-cyclopropylpropan-1-ol — Chemical Substance Information. NextSDS. URL: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed / ACS. URL:[Link]

  • PubChemLite - LQISVXGEEYZTPB-UHFFFAOYSA-N - Explore. PubChemLite. URL: [Link]

Exploratory

Advanced Safety, Handling, and Application Guide for 3-Amino-2-cyclopropylpropan-1-ol in Medicinal Chemistry

As drug discovery programs increasingly rely on topologically complex and metabolically stable scaffolds, bifunctional building blocks like 3-amino-2-cyclopropylpropan-1-ol (CAS: 1314910-96-7) have emerged as critical st...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on topologically complex and metabolically stable scaffolds, bifunctional building blocks like 3-amino-2-cyclopropylpropan-1-ol (CAS: 1314910-96-7) have emerged as critical starting materials. This whitepaper provides an in-depth technical analysis of its chemical profile, hazard mitigation strategies, and self-validating handling protocols designed for senior researchers and process chemists.

Structural Significance and Mechanistic Utility

The architectural value of 3-amino-2-cyclopropylpropan-1-ol lies in its dual functionality and its cyclopropyl core.

  • The Cyclopropyl Fragment : The integration of a cyclopropyl ring is a proven strategy to overcome late-stage drug development roadblocks. The coplanarity of its three carbon atoms and its enhanced π-character provide unique conformational restriction. Mechanistically, this rigidification reduces the entropic penalty upon target binding, increases metabolic stability against cytochrome P450 oxidation, and lowers the plasma clearance rate of the resulting active pharmaceutical ingredient (API) [1][2].

  • The 1,3-Amino Alcohol Motif : Amino alcohols are privileged pharmacophores and versatile synthetic intermediates [3]. The presence of both a primary amine and a primary alcohol allows for orthogonal functionalization (e.g., chemoselective amide coupling followed by etherification), making it an ideal linchpin for assembling complex molecular architectures.

Physicochemical & Hazard Data Summary

To establish a baseline for safe handling, the quantitative and regulatory data for 3-amino-2-cyclopropylpropan-1-ol is summarized below [4]:

Parameter / ClassificationValue / DescriptorMechanistic Rationale
CAS Number 1314910-96-7Unique chemical identifier.
Molecular Formula C₆H₁₃NOLow molecular weight (115.17 g/mol ) contributes to volatility.
Flam. Liq. 4 (H227) Combustible liquidHigh vapor pressure and hydrocarbon ring lower the flash point.
Skin Irrit. 2 (H315) Causes skin irritationThe alkaline primary amine disrupts the acid mantle of the skin.
Eye Dam. 1 (H318) Causes serious eye damageUnhindered nucleophilic amine rapidly saponifies ocular lipid membranes.
STOT SE 3 (H336) May cause drowsinessLipophilic cyclopropyl group facilitates blood-brain barrier (BBB) penetration.

Hazard Mitigation and Engineering Controls

Due to the severe ocular and dermal hazards associated with the unhindered primary amine, handling this compound requires strict adherence to targeted engineering controls.

HazardMitigation Start 3-Amino-2-cyclopropylpropan-1-ol EyeHaz Eye Dam. 1 (H318) Alkaline Amine Start->EyeHaz SkinHaz Skin Irrit. 2 (H315) Corrosive Potential Start->SkinHaz FlamHaz Flam. Liq. 4 (H227) Combustible Start->FlamHaz PPE_Eye Chemical Goggles & Face Shield EyeHaz->PPE_Eye Mitigation PPE_Skin Nitrile Gloves (>0.11 mm) SkinHaz->PPE_Skin Mitigation Eng_Control Fume Hood & Inert Atmosphere FlamHaz->Eng_Control Mitigation

Figure 1: Hazard mitigation logic tree mapping GHS classifications to specific safety controls.

Handling Rules:
  • Storage : Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Causality: Primary amines readily absorb atmospheric carbon dioxide to form carbamate salts, which degrades the reagent's purity and alters reaction stoichiometry.

  • Transfer : All transfers must occur within a certified fume hood to mitigate H336 (drowsiness/dizziness) risks associated with its volatile fumes.

Experimental Workflow: Chemoselective N-Boc Protection

To utilize 3-amino-2-cyclopropylpropan-1-ol in multistep synthesis, the highly reactive primary amine must typically be masked. The following protocol describes a chemoselective tert-butyloxycarbonyl (Boc) protection.

Why this protocol works (Causality): The reaction utilizes Triethylamine (Et₃N) as an acid scavenger to maintain the amine in its unprotonated, highly nucleophilic state. The reaction is initiated at 0 °C because the collision of an unhindered primary amine with Boc-anhydride (Boc₂O) is highly exothermic; thermal runaway would promote the formation of unwanted di-Boc protected species and boil off the solvent.

Step-by-Step Methodology
  • Preparation : Flame-dry a round-bottom flask and purge with Argon. Add 3-amino-2-cyclopropylpropan-1-ol (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition : Inject Et₃N (1.2 eq, 12 mmol) via syringe. Stir for 5 minutes.

  • Thermal Control : Submerge the flask in an ice-water bath (0 °C).

  • Electrophile Addition : Dissolve Boc₂O (1.05 eq, 10.5 mmol) in 5 mL of DCM. Add this solution dropwise over 15 minutes to control the exotherm.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

Trustworthiness: The Self-Validating Checkpoint

A protocol is only as reliable as its validation mechanism. This workflow relies on a binary, self-validating Thin-Layer Chromatography (TLC) system using a Ninhydrin stain .

  • The Logic : Ninhydrin reacts specifically with primary amines to form a highly visible, deep purple pigment known as Ruhemann's purple.

  • The Validation : Spot the reaction mixture alongside the starting material on a silica TLC plate (Eluent: DCM/MeOH 9:1). Heat the stained plate. If a purple spot remains at the baseline, unreacted starting material is present. The system is validated as "complete" only when the purple spot entirely vanishes , replaced by a UV-active or PMA-stainable spot at a higher Rf​ (the non-staining Boc-protected product).

SyntheticWorkflow Substrate Amine Substrate (1.0 eq) Reaction Stir at 0 °C to RT (Controls Exotherm) Substrate->Reaction Reagents Boc2O (1.05 eq) Et3N (1.2 eq) Reagents->Reaction Validation TLC Ninhydrin Stain (Self-Validating) Reaction->Validation 2-4 hours Product N-Boc Protected Intermediate Validation->Product Spot Disappearance

Figure 2: Self-validating synthetic workflow for the chemoselective N-Boc protection.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at:[Link]

  • CHEM21 Research Consortium. One Pot Synthesis of N-substituted β-amino Alcohols. ACS Green Chemistry Institute. Available at:[Link]

  • NextSDS Chemical Database. 3-amino-2-cyclopropylpropan-1-ol Chemical Substance Information (CAS: 1314910-96-7). NextSDS. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetic Assessment of 3-amino-2-cyclopropylpropan-1-ol in Early Drug Discovery

This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of a novel chemical entity, 3-amino-2-cyclopropylpropan-1-ol, during the crucial early stages of drug discovery. The principles...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of a novel chemical entity, 3-amino-2-cyclopropylpropan-1-ol, during the crucial early stages of drug discovery. The principles and methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to make informed decisions, mitigate risks, and optimize the path to clinical candidacy.

Introduction: The Strategic Significance of the Cyclopropyl Moiety

The cyclopropyl group is a frequently employed structural motif in modern medicinal chemistry. Its inclusion in a molecule like 3-amino-2-cyclopropylpropan-1-ol is a deliberate design choice aimed at conferring specific, advantageous properties. The strained three-membered ring offers a unique combination of rigidity and lipophilicity.[1][2] This can enhance binding affinity to the biological target by locking the molecule into a bioactive conformation.[2] Furthermore, the carbon-hydrogen bonds within the cyclopropyl ring are stronger than those in typical alkyl chains, which can render the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3][4]

However, the presence of a cyclopropylamine functionality, as in our subject molecule, necessitates a thorough investigation of its metabolic fate. Such structures have been associated with mechanism-based inactivation of CYP enzymes and the formation of reactive metabolites, posing a potential safety liability.[3] Therefore, a robust and comprehensive pharmacokinetic evaluation is not just a regulatory requirement but a critical scientific endeavor to understand the disposition of 3-amino-2-cyclopropylpropan-1-ol and predict its behavior in humans.

Part 1: Foundational Physicochemical and In Vitro ADME Profiling

The journey of a drug candidate through the body is governed by its intrinsic physicochemical properties and its interactions with biological systems. Early, cost-effective in vitro assays are indispensable for identifying potential liabilities and guiding molecular optimization.[5][6][7][8]

Physicochemical Characterization

A fundamental understanding of the molecule's physical and chemical characteristics is a prerequisite for all subsequent pharmacokinetic studies.

ParameterExperimental MethodRationale and Interpretation
Aqueous Solubility Thermodynamic or Kinetic Solubility Assays (e.g., using HPLC-UV)Determines the maximum concentration of the compound in aqueous solution. Poor solubility can limit oral absorption and complicate formulation development for in vivo studies.
Lipophilicity (LogD) Shake-flask method in octanol/buffer at physiological pH (7.4)Measures the compound's distribution between an aqueous and a lipid phase. LogD is a key determinant of permeability, plasma protein binding, and volume of distribution.
Ionization Constant (pKa) Potentiometric titration or UV-spectroscopyThe amino group in 3-amino-2-cyclopropylpropan-1-ol is expected to be basic. The pKa will determine the charge state of the molecule at different physiological pH values, which influences its solubility, permeability, and interaction with transporters.
In Vitro Absorption: Assessing Membrane Permeability

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal absorption.

Experimental Protocol: Bi-directional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent, differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The test compound (3-amino-2-cyclopropylpropan-1-ol) is added to the apical (A) side of the monolayer to assess A-to-B (basolateral) permeability.

    • In a separate set of wells, the compound is added to the basolateral (B) side to measure B-to-A permeability.

    • Samples are taken from the receiver compartment at specified time points.

  • Quantification: The concentration of the compound in the collected samples is determined by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

In Vitro Distribution: Understanding Tissue and Protein Interactions

Once in the bloodstream, a drug's distribution to its target tissues and its availability to be metabolized and excreted are influenced by its binding to plasma proteins and its partitioning into red blood cells.

ParameterExperimental MethodRationale and Interpretation
Plasma Protein Binding (PPB) Rapid Equilibrium Dialysis (RED) or UltracentrifugationMeasures the fraction of the drug bound to plasma proteins (primarily albumin and α1-acid glycoprotein). Only the unbound fraction is pharmacologically active and available for metabolism and excretion. High PPB can affect the interpretation of in vitro potency and clearance data.
Blood-to-Plasma Ratio Incubation of the compound with whole blood and subsequent measurement of its concentration in plasma and blood lysate.Determines the extent to which the compound partitions into red blood cells. This is important for understanding the overall distribution of the drug in the body and for the correct interpretation of pharmacokinetic data derived from plasma concentrations.
In Vitro Metabolism: Unraveling Metabolic Pathways and Stability

Metabolism is a critical determinant of a drug's half-life and can be a source of safety concerns. For 3-amino-2-cyclopropylpropan-1-ol, the focus is twofold: assessing its overall metabolic stability and investigating the potential for bioactivation of the cyclopropylamine moiety.

Experimental Workflow: Metabolic Stability and Metabolite Identification

cluster_0 Metabolic Stability Assessment cluster_1 Metabolite Identification & Bioactivation Microsomal Stability Microsomal Stability Hepatocyte Stability Hepatocyte Stability Microsomal Stability->Hepatocyte Stability Confirmatory Metabolite ID in Hepatocytes Metabolite ID in Hepatocytes Hepatocyte Stability->Metabolite ID in Hepatocytes If significant metabolism observed GSH Trapping GSH Trapping Metabolite ID in Hepatocytes->GSH Trapping Investigates Reactive Metabolites

Caption: Workflow for assessing metabolic stability and identifying potential bioactivation pathways.

Protocol 1: Metabolic Stability in Liver Microsomes

  • Incubation: 3-amino-2-cyclopropylpropan-1-ol is incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). This provides a first pass assessment of metabolic stability.

Protocol 2: Metabolic Stability and Metabolite Profiling in Hepatocytes

  • Incubation: The compound is incubated with cryopreserved human hepatocytes. Hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant system.

  • Sample Processing: Samples are taken at various time points. One portion is used for quantifying the parent compound to determine hepatocyte CLint. Another portion is analyzed for the presence of metabolites.

  • Metabolite Identification: High-resolution mass spectrometry is used to identify the masses of potential metabolites. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS).

Protocol 3: Glutathione (GSH) Trapping for Bioactivation Assessment

  • Rationale: If the cyclopropylamine moiety undergoes bioactivation, it can form an electrophilic reactive intermediate that can be "trapped" by the nucleophilic tripeptide glutathione (GSH).

  • Procedure: The compound is incubated with liver microsomes or hepatocytes in the presence of a high concentration of GSH.

  • Analysis: The samples are analyzed by LC-MS/MS, specifically looking for the mass of the parent compound plus the mass of GSH (or fragments thereof). The detection of GSH adducts is a strong indication of reactive metabolite formation.[3]

Parent_Compound 3-amino-2-cyclopropylpropan-1-ol Oxidative_Metabolism Phase I Oxidation (e.g., N-dealkylation, hydroxylation) Parent_Compound->Oxidative_Metabolism Bioactivation Bioactivation of Cyclopropylamine Parent_Compound->Bioactivation Conjugation Phase II Conjugation (e.g., glucuronidation, sulfation) Oxidative_Metabolism->Conjugation Excretion Excretion Conjugation->Excretion Reactive_Intermediate Reactive Intermediate Bioactivation->Reactive_Intermediate GSH_Adduct GSH Adduct Reactive_Intermediate->GSH_Adduct

Caption: Potential metabolic pathways for 3-amino-2-cyclopropylpropan-1-ol.

Part 2: In Vivo Pharmacokinetic Evaluation

While in vitro studies are predictive, the definitive assessment of a compound's pharmacokinetics requires in vivo experimentation.[9][10] A well-designed study in a preclinical species, typically the rat, provides crucial data on how the compound is absorbed, distributed, metabolized, and eliminated in a whole organism.[11][12]

Study Design: A Cassette Dosing Approach

In early discovery, a cassette dosing approach, where multiple compounds are administered simultaneously, can be employed to increase throughput. However, for a lead candidate like 3-amino-2-cyclopropylpropan-1-ol, a discrete study is often warranted.

ParameterDesign ConsiderationRationale
Species Male Sprague-Dawley ratsA common, well-characterized rodent model for pharmacokinetic studies.
Dose Routes Intravenous (IV) and Oral (PO)The IV dose allows for the determination of absolute pharmacokinetic parameters like clearance and volume of distribution. The PO dose is used to assess oral bioavailability.
Dose Level Typically 1 mg/kg for IV and 5-10 mg/kg for POThe dose should be low enough to be in the linear pharmacokinetic range but high enough to be quantifiable in plasma for a sufficient duration.
Sampling Serial blood sampling from a cannulated vessel at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours)Allows for the construction of a full plasma concentration-time profile for each animal, reducing inter-animal variability.
Bioanalysis A validated LC-MS/MS method for the quantification of 3-amino-2-cyclopropylpropan-1-ol in plasma.Essential for obtaining accurate and reliable concentration data.
Bioanalytical Method Development: LC-MS/MS Quantification

The quantification of drugs in biological matrices is predominantly carried out using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and speed.[13][14]

Protocol: Development and Validation of an LC-MS/MS Method

  • Instrument Tuning: The mass spectrometer is tuned to the specific mass-to-charge ratio (m/z) of 3-amino-2-cyclopropylpropan-1-ol and a suitable stable isotope-labeled internal standard. Multiple reaction monitoring (MRM) transitions are optimized for both the parent ion and a fragment ion to ensure selectivity.

  • Sample Preparation: A simple and robust sample preparation method, such as protein precipitation with acetonitrile, is developed to remove plasma proteins that can interfere with the analysis.

  • Chromatography: A reverse-phase HPLC or UPLC method is developed to separate the analyte from endogenous plasma components and potential metabolites.

  • Method Validation: The method is validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.

Part 3: Data Integration and Forward-Looking Strategy

The ultimate goal of early pharmacokinetic studies is to build a cohesive understanding of the compound's disposition and to predict its human pharmacokinetics.

Pharmacokinetic Data Analysis

The plasma concentration-time data from the in vivo study are analyzed using non-compartmental analysis to derive key pharmacokinetic parameters.

ParameterDescriptionSignificance
Clearance (CL) The volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug. High clearance may lead to a short duration of action.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution.
Half-life (t1/2) The time required for the drug concentration in the plasma to decrease by half.A key determinant of the dosing interval.
Bioavailability (F%) The fraction of the orally administered dose that reaches the systemic circulation.Low bioavailability can be due to poor absorption or extensive first-pass metabolism in the gut wall and liver.
In Vitro-In Vivo Extrapolation (IVIVE) and PBPK Modeling

The in vitro data can be used to predict in vivo parameters. For instance, the in vitro intrinsic clearance from hepatocytes can be scaled to predict hepatic clearance in vivo.

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool that integrates physicochemical data, in vitro ADME data, and physiological information to simulate the pharmacokinetic profile of a drug in different species, including humans.[15][16][17] Early PBPK modeling can help to:

  • Identify the key factors driving the compound's pharmacokinetics.

  • Predict human clearance, volume of distribution, and bioavailability.

  • Simulate the impact of different dosing regimens.

  • Highlight potential drug-drug interactions.

In_Vitro_Data In Vitro ADME Data (Solubility, Permeability, PPB, CLint) PBPK_Model Physiologically Based Pharmacokinetic (PBPK) Model In_Vitro_Data->PBPK_Model In_Vivo_Preclinical In Vivo Preclinical PK (Rat PK data) In_Vivo_Preclinical->PBPK_Model Human_PK_Prediction Human PK Prediction (Predicted CL, Vd, F%) PBPK_Model->Human_PK_Prediction Clinical_Candidate_Selection Informed Decision on Clinical Candidate Selection Human_PK_Prediction->Clinical_Candidate_Selection

Caption: Integrated workflow for pharmacokinetic assessment and human dose prediction.

Conclusion

The pharmacokinetic characterization of a novel chemical entity such as 3-amino-2-cyclopropylpropan-1-ol is a multi-faceted process that requires a systematic and integrated approach. By combining robust in vitro assays with well-designed in vivo studies, and leveraging the power of computational modeling, drug discovery teams can gain a comprehensive understanding of a compound's ADME properties. This knowledge is paramount for identifying and mitigating risks, optimizing molecular properties, and ultimately, selecting drug candidates with the highest probability of success in clinical development. The potential for bioactivation of the cyclopropylamine moiety in 3-amino-2-cyclopropylpropan-1-ol underscores the importance of a thorough and mechanistically-driven investigation to ensure the safety and efficacy of this promising new molecule.

References

  • Shanu-Wilson, J. (2021, September 24). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • ACS Publications. (2022, April 27). Evaluation of the Success of High-Throughput Physiologically Based Pharmacokinetic (HT-PBPK) Modeling Predictions to Inform Early Drug Discovery. [Link]

  • Simulations Plus. PBPK Modeling For Identifying And Mitigating Absorption Risks In Early Drug Development. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • WuXi Biologics. In Vivo Pharmacology | CRO Services. [Link]

  • ACS Publications. (2025, July 14). Accelerating Drug Discovery with Hybrid Physiologically Based Pharmacokinetic (PBPK) Models: A Transformer-Based Approach for Pharmacokinetic Predictions. [Link]

  • LCGC International. (2026, March 24). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • ResearchGate. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • YouTube. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • Boster Biological Technology. (2026, March 11). Bioanalytical Method Development A Comprehensive Guide. [Link]

  • Lirias. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • Taylor & Francis Online. (2025, September 15). Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review. [Link]

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Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis and Validation of 3-Amino-2-cyclopropylpropan-1-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3-amino-2-cyclopropylpropan-1-ol (CAS: 1314910-96-7)[1] Introduction & Strategic Rationale The incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3-amino-2-cyclopropylpropan-1-ol (CAS: 1314910-96-7)[1]

Introduction & Strategic Rationale

The incorporation of cyclopropane rings into aliphatic chains is a highly effective strategy in modern peptidomimetic drug design. Cyclopropyl groups restrict the conformational flexibility of the carbon backbone, effectively locking the molecule into specific spatial arrangements that can enhance target binding affinity and improve metabolic stability against proteolytic cleavage[2].

3-amino-2-cyclopropylpropan-1-ol serves as a critical, conformationally restricted building block (a β -amino alcohol surrogate) for synthesizing advanced active pharmaceutical ingredients (APIs). However, synthesizing β -cyclopropyl-modified derivatives can be notoriously difficult, often requiring lengthy, multi-step protocols[2].

This application note details a streamlined, three-step synthetic protocol designed for high-throughput laboratory environments. The strategy relies on an aza-Michael addition to establish the carbon-nitrogen bond, followed by a robust ester reduction and a final global deprotection. Every step has been engineered with causality in mind—balancing reactivity, safety, and stereocontrol.

Synthetic Workflow & Mechanistic Pathway

The synthesis is designed as a self-validating system where the intermediates can be easily isolated and spectroscopically verified before proceeding to the next step, minimizing the carryover of impurities.

SynthesisRoute SM Ethyl 2-cyclopropylacrylate (Starting Material) Step1 Aza-Michael Addition (Benzylamine, EtOH, 60°C) SM->Step1 Int1 Ethyl 3-(benzylamino)- 2-cyclopropylpropanoate Step1->Int1 Step2 Ester Reduction (LiAlH4, THF, 0°C) Int1->Step2 Int2 3-(benzylamino)- 2-cyclopropylpropan-1-ol Step2->Int2 Step3 Hydrogenolysis (H2, Pd/C, MeOH, RT) Int2->Step3 Target 3-amino-2-cyclopropylpropan-1-ol (Target API Building Block) Step3->Target

Caption: Three-step synthetic workflow for 3-amino-2-cyclopropylpropan-1-ol from ethyl 2-cyclopropylacrylate.

Step-by-Step Experimental Methodologies

Step 1: Aza-Michael Addition (Synthesis of Ethyl 3-(benzylamino)-2-cyclopropylpropanoate)
  • Objective: Establish the primary amine precursor backbone via conjugate addition.

  • Causality & Choice of Reagents: Benzylamine is selected as the nitrogen source rather than ammonia. The bulky N -benzyl group serves a dual purpose: it prevents over-alkylation (a common side reaction with primary amines in aza-Michael additions) and acts as a robust protecting group that is easily cleaved under mild, orthogonal conditions later in the sequence.

  • Protocol:

    • Charge a flame-dried 250 mL round-bottom flask with ethyl 2-cyclopropylacrylate (10.0 mmol, 1.0 eq) and absolute ethanol (50 mL).

    • Add benzylamine (11.0 mmol, 1.1 eq) dropwise at room temperature. The slight excess ensures complete consumption of the Michael acceptor.

    • Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material indicates completion.

    • Concentrate the mixture in vacuo and purify via flash column chromatography (silica gel) to yield the intermediate as a pale yellow oil.

Step 2: Ester Reduction (Synthesis of 3-(benzylamino)-2-cyclopropylpropan-1-ol)
  • Objective: Reduce the ester moiety to a primary alcohol without cleaving the benzyl protecting group or opening the cyclopropane ring.

  • Causality & Choice of Reagents: Lithium aluminum hydride ( LiAlH4​ ) is utilized for its strong, irreversible hydride transfer capabilities, ensuring complete reduction of the ester. Anhydrous Tetrahydrofuran (THF) is strictly required to preclude the premature quenching of the moisture-sensitive LiAlH4​ , which would generate hazardous hydrogen gas and lower the effective reagent stoichiometry.

  • Protocol:

    • Suspend LiAlH4​ (15.0 mmol, 1.5 eq) in anhydrous THF (30 mL) in a dry flask cooled to 0 °C using an ice-water bath.

    • Dissolve the intermediate from Step 1 (8.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the suspension over 15 minutes to control the exothermic hydride transfer.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Fieser Workup (Critical Safety Step): Quench the reaction sequentially at 0 °C with x mL water (where x = grams of LiAlH4​ ), x mL of 15% aqueous NaOH, and 3x mL of water. This specific sequence forms a granular, easily filterable aluminum salt byproduct, preventing emulsion formation.

    • Filter through a Celite pad, wash with ethyl acetate, and concentrate the filtrate to afford the amino alcohol intermediate.

Step 3: Global Deprotection via Hydrogenolysis (Synthesis of Target Compound)
  • Objective: Remove the benzyl protecting group to reveal the free primary amine.

  • Causality & Choice of Reagents: Palladium on carbon (Pd/C) under a hydrogen atmosphere ( H2​ ) is chosen because it selectively cleaves the benzylic C-N bond without reducing the primary alcohol or causing ring-opening of the highly strained cyclopropyl group (which typically requires much harsher conditions or specific catalysts to open).

  • Protocol:

    • Dissolve the intermediate from Step 2 (6.0 mmol) in MS-grade Methanol (25 mL).

    • Carefully add 10% Pd/C (10% w/w, 0.6 mmol) under a steady stream of argon to prevent solvent ignition.

    • Purge the flask with H2​ gas (balloon pressure, ~1 atm) and stir vigorously at room temperature for 16 hours.

    • Filter the heterogeneous mixture through a tightly packed Celite plug to remove the pyrophoric palladium catalyst. Safety note: Do not let the filter cake dry completely in air.

    • Evaporate the solvent under reduced pressure to yield 3-amino-2-cyclopropylpropan-1-ol (CAS: 1314910-96-7)[1] as a viscous, colorless oil.

Analytical Validation & Quantitative Data

To ensure the integrity of the self-validating system, each intermediate must be verified. The table below summarizes the expected analytical profiles for the successful execution of this protocol.

StageCompoundExpected YieldESI-MS ( [M+H]+ )Key 1H NMR Diagnostic Signals ( CDCl3​ , 400 MHz)
Int. 1 Ethyl 3-(benzylamino)-2-cyclopropylpropanoate85-90%248.16 m/z δ 7.25-7.35 (m, 5H, Ar-H), 4.12 (q, 2H, -OCH_2CH_3), 3.80 (s, 2H, Ph-CH_2-N)
Int. 2 3-(benzylamino)-2-cyclopropylpropan-1-ol88-92%206.15 m/z δ 7.25-7.35 (m, 5H, Ar-H), 3.82 (s, 2H, Ph-CH_2-N), 3.65 (dd, 2H, -CH_2OH)
Target 3-amino-2-cyclopropylpropan-1-ol95-98%116.10 m/z δ 3.60 (m, 2H, -CH_2OH), 2.85 (m, 2H, -CH_2NH_2), 0.1-0.5 (m, 4H, cyclopropyl-CH_2)

Note: The target compound exhibits standard hazard classifications for amino alcohols, including Skin Irrit. 2 (H315) and Eye Dam. 1 (H318)[3][4]. Appropriate PPE (nitrile gloves, safety goggles) must be utilized during handling and validation.

References

  • NextSDS Chemical Database. 3-amino-2-cyclopropylpropan-1-ol — Chemical Substance Information. NextSDS. Available at:[Link]

  • National Institutes of Health (PMC). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. NIH. Available at:[Link]

  • Chemical Label Database. chemical label 3-amino-2-cyclopropylpropan-1-ol. Chemical-Label. Available at:[Link]

Sources

Application

Application Note: A Validated HPLC Method for the Quantification of 3-amino-2-cyclopropylpropan-1-ol

Abstract This application note details the development and validation of a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-amino-2-cyclopropylpropan-1-ol. Due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-amino-2-cyclopropylpropan-1-ol. Due to the analyte's polar nature and lack of a significant UV chromophore, a pre-column derivatization strategy using 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) was employed. The separation was achieved using a reversed-phase C18 column with a gradient elution of acetonitrile and water, followed by fluorescence detection. The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity, making it suitable for routine analysis in research and quality control environments.

Introduction

3-amino-2-cyclopropylpropan-1-ol is a primary amine and a key building block in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this small, polar molecule is crucial for process monitoring, quality control of intermediates, and final product release. However, its physicochemical properties present analytical challenges. The molecule's high polarity makes it poorly retained on traditional reversed-phase HPLC columns under typical conditions[1][2][3]. Furthermore, the absence of a chromophore that absorbs in the UV-Vis region necessitates a derivatization step to enable sensitive detection[4][5].

This application note addresses these challenges by presenting a comprehensive HPLC method based on pre-column derivatization with FMOC-Cl. FMOC-Cl reacts with primary and secondary amines to form highly fluorescent and stable derivatives, significantly enhancing detection sensitivity[4][6][7][8][9]. The developed method utilizes a standard C18 column, making it readily adaptable in most analytical laboratories. The method has been rigorously validated to ensure its suitability for its intended purpose, adhering to the principles outlined in ICH Q2(R1) guidelines[10][11][12][13][14].

Method Development Strategy

The development of this method was guided by the need to overcome the inherent analytical difficulties associated with 3-amino-2-cyclopropylpropan-1-ol. The key experimental choices are explained below.

Choice of Derivatization Reagent

Several derivatization reagents for primary amines were considered, including o-phthalaldehyde (OPA)[15][16][17][18][19][20], dansyl chloride[19][21][22][23][24], and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)[4][6][25][26][27]. FMOC-Cl was selected due to the high stability of its derivatives and the strong fluorescence of the fluorenyl moiety, which allows for very low detection limits[4]. The reaction with FMOC-Cl proceeds under mild conditions and is effective for primary amines[4][7].

Chromatographic Approach

While Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining highly polar compounds[1][28][29][30], a reversed-phase approach was chosen for its robustness, widespread availability of columns, and compatibility with the hydrophobicity introduced by the FMOC-Cl derivatization. The large, nonpolar fluorenyl group of the FMOC derivative significantly increases its retention on a C18 stationary phase, allowing for excellent separation from the polar sample matrix and excess reagent.

Experimental

Reagents and Materials

All reagents were of analytical or HPLC grade.

  • 3-amino-2-cyclopropylpropan-1-ol reference standard

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

Instrumentation

An HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a fluorescence detector was used.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 40-80% B; 15-17 min, 80% B; 17-18 min, 80-40% B; 18-25 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 265 nm, Emission: 315 nm

Protocols

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-amino-2-cyclopropylpropan-1-ol reference standard and dissolve in 10 mL of 0.1 M HCl.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh the sample containing 3-amino-2-cyclopropylpropan-1-ol and dissolve it in a known volume of 0.1 M HCl to achieve a concentration within the calibration range.

Derivatization Protocol
  • To 100 µL of the standard or sample solution in an HPLC vial, add 200 µL of 0.2 M borate buffer (pH 9.0).

  • Add 200 µL of 10 mg/mL FMOC-Cl in acetonitrile.

  • Cap the vial and vortex for 30 seconds.

  • Let the reaction proceed at room temperature for 10 minutes.

  • Add 100 µL of 0.1 M HCl to quench the reaction.

  • Vortex for 10 seconds.

  • The sample is now ready for injection.

HPLC Method Development Workflow

cluster_0 Analyte Characterization cluster_1 Method Development Strategy cluster_2 Method Validation A 3-amino-2-cyclopropylpropan-1-ol (Polar, No Chromophore) B Select Derivatization Agent (FMOC-Cl for Fluorescence) A->B Address Lack of Chromophore C Choose Chromatographic Mode (Reversed-Phase HPLC) B->C Derivatization increases hydrophobicity D Optimize Separation Conditions (Column, Mobile Phase, Gradient) C->D Achieve baseline separation E Optimize Detection (Excitation/Emission Wavelengths) D->E Maximize signal to noise F Specificity E->F Finalized Method G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J

Caption: Workflow for HPLC method development.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose[10][11][12][13][14]. The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The FDA also provides guidance on analytical method validation[31][32][33][34].

Specificity

Specificity was evaluated by analyzing a blank (matrix without the analyte) and a placebo sample. No interfering peaks were observed at the retention time of the FMOC-derivatized 3-amino-2-cyclopropylpropan-1-ol, confirming the method's specificity.

Linearity and Range

Linearity was assessed by analyzing six concentrations of the derivatized standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelMean Recovery (%)% RSD
80%99.51.2
100%100.20.8
120%99.81.5
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by six replicate injections of the 50 µg/mL standard on the same day. Intermediate precision was assessed by analyzing the same standard on three different days.

Precision% RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=9) < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Method Validation Workflow

cluster_0 Validation Protocol Design cluster_1 Experimental Execution cluster_2 Data Analysis & Reporting A Define Validation Parameters (ICH Q2(R1)) B Specificity (Blank & Placebo) A->B Assess interferences C Linearity & Range (Calibration Curve) A->C Establish quantitative relationship D Accuracy (Spike & Recovery) A->D Determine closeness to true value E Precision (Repeatability & Intermediate) A->E Evaluate measurement variability F LOD & LOQ (Signal-to-Noise or Slope) A->F Determine method sensitivity G Calculate Performance Characteristics B->G C->G D->G E->G F->G H Compare Against Acceptance Criteria G->H I Validation Report H->I

Caption: Workflow for HPLC method validation.

Conclusion

A highly sensitive, specific, accurate, and precise HPLC method for the quantification of 3-amino-2-cyclopropylpropan-1-ol has been successfully developed and validated. The pre-column derivatization with FMOC-Cl followed by fluorescence detection overcomes the challenges associated with the analysis of this small, polar, and non-chromophoric molecule. The method is suitable for routine use in quality control and research laboratories for the quantitative determination of 3-amino-2-cyclopropylpropan-1-ol in various samples.

References

Sources

Method

Application Note: NMR Spectroscopy Protocols for the Structural Elucidation of 3-amino-2-cyclopropylpropan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and 2D Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy Executive Summary & Mechanistic Rationale The defi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and 2D Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary & Mechanistic Rationale

The definitive structural characterization of small, functionalized aliphatic molecules like 3-amino-2-cyclopropylpropan-1-ol requires high-resolution analytical techniques. This molecule presents a unique NMR elucidation challenge due to the presence of a cyclopropyl ring adjacent to a chiral center, combined with multiple heteroatom-bearing substituents (hydroxyl and primary amine groups).

The Cyclopropyl Shielding Phenomenon

A defining feature of this molecule is the highly shielded nature of the cyclopropyl protons and carbons. While typical cycloalkane protons resonate between δ 1.44–1.54 ppm, cyclopropane protons resonate significantly upfield, often near δ 0.22 ppm[1], and carbons can even exhibit negative chemical shifts (e.g., δ -2.7 ppm for unsubstituted cyclopropane)[2]. Mechanistically, this is not merely a simple "ring current" effect. Theoretical studies demonstrate that the shielding pattern arises from the cyclopropane C-C framework's response to a perpendicular magnetic field, where both delocalized and localized currents exert a dominant shielding effect on the protons[1][3]. Furthermore, the chiral center at C2 renders the methylene protons of the cyclopropyl group diastereotopic, resulting in complex, higher-order multiplet splitting that necessitates 2D NMR for unambiguous assignment[4].

Sample Preparation Protocol

In NMR spectroscopy, the quality of the sample dictates the quality of the resulting spectrum. Particulate matter distorts magnetic field homogeneity because the magnetic susceptibility of a particle differs from that of the surrounding solution, leading to localized field distortions and uncorrectable line broadening.

Step-by-Step Preparation Methodology
  • Solvent Selection: Use Deuterated Chloroform ( CDCl3​ ) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.0 ppm)[2]. If the exchangeable -OH and -NH 2​ protons cause severe spectral overlap, prepare a secondary sample in Deuterium Oxide ( D2​O ) or add a drop of D2​O to the CDCl3​ sample to induce deuterium exchange and suppress these signals.

  • Mass Optimization: Weigh 15–20 mg of 3-amino-2-cyclopropylpropan-1-ol for routine 1 H and 2D NMR experiments. If acquiring a high-quality 1D 13 C spectrum without a cryoprobe, increase the mass to 40–50 mg to ensure sufficient signal-to-noise ratio, as 13 C is highly insensitive[5].

  • Dissolution and Volume Standardization: Dissolve the analyte in exactly 0.6 mL of the chosen deuterated solvent. Maintaining a standard 0.6 mL volume (yielding a ~50 mm sample height in a 5 mm tube) is critical for optimal shimming and locking[6][7].

  • Filtration (Critical Step): Filter the solution directly into a high-quality, clean 5 mm NMR tube through a Pasteur pipette tightly packed with a small plug of glass wool. Avoid cotton wool, as organic solvents may leach contaminants from it.

  • Degassing (Optional but Recommended): For highly precise 2D experiments, flush the headspace of the NMR tube with dry nitrogen gas to displace paramagnetic oxygen, then cap tightly[5].

Data Acquisition Workflow

Modern structural elucidation relies on a combination of 1D and 2D techniques. To maximize instrument throughput and preserve sample stability, modern laboratories frequently utilize NOAH (NMR by Ordered Acquisition using 1 H-detection) supersequences. These allow multiple 2D spectra (e.g., COSY, HSQC, HMBC) to be acquired in a single nested experiment using a single relaxation delay[8][9].

NMR_Workflow Prep 1. Sample Preparation (15-20 mg in 0.6 mL CDCl3) OneD 2. 1D Acquisition (1H & 13C with TMS ref) Prep->OneD TwoD 3. 2D NOAH Supersequence (COSY + HSQC + HMBC) OneD->TwoD Process 4. Fourier Transformation & Phase/Baseline Correction TwoD->Process Elucidate 5. Structure Elucidation (Spin System Connectivity) Process->Elucidate

Figure 1: Standardized NMR acquisition and processing workflow for small molecule elucidation.

Acquisition Parameters
  • 1D 1 H NMR: 400–600 MHz, 16 scans, relaxation delay (d1) = 2.0 s, spectral width = 12 ppm.

  • 1D 13 C NMR: 100–150 MHz, 1024 scans, d1 = 2.0 s, spectral width = 250 ppm, with 1 H broadband decoupling.

  • 2D COSY (Correlation Spectroscopy): Identifies 3JHH​ coupled spin systems (e.g., mapping the contiguous C1-C2-C3 and C2-Cyclopropyl chains)[10].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1JCH​ connections, distinguishing diastereotopic protons attached to the same carbon[10].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range 2JCH​ and 3JCH​ couplings, crucial for confirming the attachment of the cyclopropyl ring to the C2 methine[10].

Expected NMR Data & Interpretation

The structural assignment of 3-amino-2-cyclopropylpropan-1-ol relies heavily on interpreting the shielded cyclopropyl region and the deshielded heteroatom-adjacent regions.

Quantitative Data Summary
Position / FragmentExpected 1 H Chemical Shift ( δ , ppm)Multiplicity & CouplingExpected 13 C Chemical Shift ( δ , ppm)Key 2D Correlations
C1 ( −CH2​−OH )3.50 – 3.80Multiplet (diastereotopic)62.0 – 65.0COSY to C2; HMBC to C2, C3
C2 ( −CH− )1.20 – 1.50Multiplet45.0 – 49.0COSY to C1, C3, C4
C3 ( −CH2​−NH2​ )2.60 – 2.90Multiplet (diastereotopic)41.0 – 44.0COSY to C2; HMBC to C1, C2
C4 (cPr −CH− )0.60 – 0.90Multiplet10.0 – 14.0COSY to C2, C5/6; HMBC to C2
C5 / C6 (cPr −CH2​ )0.10 – 0.50Complex Multiplets2.0 – 6.0COSY to C4; HMBC to C4, C2
-OH / -NH 2​ 1.50 – 3.00*Broad SingletsN/AExchangeable with D2​O

*Note: Chemical shifts for exchangeable protons are highly concentration, solvent, and temperature dependent.

Connectivity Mapping

The elucidation relies on tracing the scalar couplings across the molecule. The DOT diagram below illustrates the self-validating network of 3J (COSY) and 2J/3J (HMBC) correlations that confirm the structure.

Connectivity_Map C1 C1 (CH2-OH) δH ~3.6, δC ~63 C2 C2 (CH) δH ~1.3, δC ~48 C1->C2 COSY (3J) C3 C3 (CH2-NH2) δH ~2.8, δC ~43 C1->C3 HMBC (3J) C4 C4 (cPr-CH) δH ~0.7, δC ~12 C1->C4 HMBC (3J) C2->C4 COSY (3J) C3->C2 COSY (3J) C3->C4 HMBC (3J) C56 C5/C6 (cPr-CH2) δH ~0.2, δC ~4 C4->C56 COSY (3J)

Figure 2: Key 2D NMR connectivity map demonstrating COSY (solid lines) and HMBC (dashed lines) correlations.

Conclusion

The identification of 3-amino-2-cyclopropylpropan-1-ol by NMR spectroscopy is a robust process when adhering to strict sample preparation guidelines and leveraging modern 2D NMR techniques. The unique magnetic shielding properties of the cyclopropyl ring serve as a highly diagnostic anchor point in the spectrum[3]. By systematically mapping the spin systems outward from this shielded region using COSY and confirming the skeletal framework with HMBC, researchers can achieve a self-validating, unambiguous structural assignment.

References

  • NMR Sample Prepara-on - Boston University. Available at:[Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at:[Link]

  • NMR Sample Preparation - Western University. Available at:[Link]

  • Sample Preparation & NMR Tubes - Weizmann Institute of Science. Available at:[Link]

  • 13C NMR spectrum of cyclopropane - Doc Brown's Advanced Organic Chemistry. Available at:[Link]

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study - ResearchGate. Available at:[Link]

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • 1H NMR spectrum of cyclopropane - Doc Brown's Advanced Organic Chemistry. Available at:[Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. Available at:[Link]

  • NMR spectroscopy of small molecules in solution - Royal Society of Chemistry. Available at:[Link]

  • Design of NMR supersequences for small molecule applications - PANIC NMR. Available at:[Link]

Sources

Application

Advanced Protocols for the Incorporation of 3-Amino-2-cyclopropylpropan-1-ol in Solid-Phase Peptide Synthesis

Executive Summary & Mechanistic Insights 3-Amino-2-cyclopropylpropan-1-ol (CAS 1314910-96-7) is a highly specialized, bifunctional building block utilized in the design of peptidomimetics, protease inhibitors, and metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

3-Amino-2-cyclopropylpropan-1-ol (CAS 1314910-96-7) is a highly specialized, bifunctional building block utilized in the design of peptidomimetics, protease inhibitors, and metabolically stable C-terminal peptide alcohols[1]. The incorporation of a cyclopropyl ring adjacent to the peptide backbone imposes severe steric constraints, restricting the ϕ and ψ dihedral angles. This conformational lock enhances receptor binding affinity through entropic pre-organization while simultaneously shielding adjacent amide bonds from proteolytic degradation.

However, incorporating an amino alcohol into standard Solid-Phase Peptide Synthesis (SPPS) presents unique mechanistic challenges:

  • Absence of a Carboxylate: The lack of a C-terminal carboxylic acid precludes standard resin anchoring.

  • Competitive Nucleophilicity: The primary hydroxyl group introduces the risk of competitive O-acylation during chain elongation[2].

  • Acid-Catalyzed Rearrangements: Strong acidic cleavage (e.g., 95% TFA) can trigger N→O acyl migration at the C-terminus, converting the desired peptide into a depsipeptide[3].

To circumvent these issues, the primary hydroxyl group must serve as the anchoring point to the solid support, leaving the amine available for sequential Fmoc-SPPS. 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard for this application. The extreme steric bulk of the chlorotrityl group prevents diketopiperazine (DKP) formation and suppresses premature cleavage[2]. Furthermore, 2-CTC allows for ultra-mild cleavage (1% TFA), which is critical for suppressing N→O acyl migration and preserving acid-labile side-chain protecting groups[3].

Synthesis Workflow Visualization

SPPS workflow for 3-amino-2-cyclopropylpropan-1-ol via 2-CTC resin anchoring.

Quantitative Data: Optimization of Resin Loading

Achieving optimal loading of the Fmoc-amino alcohol onto the 2-CTC resin is the most critical step. Table 1 summarizes the causality behind reagent selection and the resulting loading efficiencies. N,N-Diisopropylethylamine (DIPEA) is strictly required over Triethylamine (TEA) because TEA is nucleophilic enough to quaternize the 2-CTC resin, permanently capping it.

Table 1: Loading Efficiency of Fmoc-3-amino-2-cyclopropylpropan-1-ol on Solid Supports

Resin TypeLinker StrategyEquivalentsBase / CatalystTimeLoading Efficiency (%)
2-CTCDirect Trityl Ether1.0 eqDIPEA (3.0 eq)2 h42%
2-CTC Direct Trityl Ether 1.5 eq DIPEA (4.5 eq) 12 h 88%
2-CTCDirect Trityl Ether2.0 eqPyridine (4.0 eq)12 h28% (Base too weak)
WangTrichloroacetimidate[4]1.5 eqBF₃·OEt₂2 h74%

Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-3-amino-2-cyclopropylpropan-1-ol

Before resin loading, the primary amine must be orthogonally protected with a base-labile Fmoc group to prevent cross-linking[5][].

  • Self-Validation Check: The absence of a free amine must be confirmed via a negative ninhydrin (Kaiser) test before proceeding to Protocol 2.

  • Dissolution: Dissolve 10 mmol of 3-amino-2-cyclopropylpropan-1-ol in 20 mL of 10% aqueous Na₂CO₃ and 20 mL of 1,4-dioxane.

  • Fmoc Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Fmoc-OSu (10.5 mmol) in 20 mL of dioxane dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Acidify the mixture to pH 2 using 1M HCl. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash chromatography (Hexanes/EtOAc) to yield the pure Fmoc-protected amino alcohol.

Protocol 2: Anchoring to 2-Chlorotrityl Chloride (2-CTC) Resin
  • Causality Note: The capping step (Step 3) is mandatory. Unreacted chlorotrityl groups will react with subsequent amino acids, creating deletion sequences that are impossible to separate via standard preparative HPLC[7].

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical loading ~1.5 mmol/g) into a fritted SPPS syringe. Swell in anhydrous Dichloromethane (DCM) for 30 minutes. Drain.

  • Loading: Dissolve 1.5 equivalents (relative to theoretical resin loading) of Fmoc-3-amino-2-cyclopropylpropan-1-ol in a minimum volume of anhydrous DCM. Add 4.5 equivalents of DIPEA. Draw the solution into the syringe and agitate gently for 12 hours at room temperature.

  • Capping: Drain the loading solution. Add a capping cocktail of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 20 minutes to neutralize unreacted trityl chloride sites. Repeat this step once.

  • Washing: Wash the resin extensively with DCM (5x), DMF (5x), and DCM (5x). Dry under a stream of nitrogen.

  • Validation (UV Assay): Weigh 5 mg of the dried resin. Treat with 20% piperidine in DMF for 20 minutes. Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to calculate the exact resin loading (mmol/g).

Protocol 3: Peptide Chain Elongation
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min)[]. Wash thoroughly with DMF (5x).

  • Coupling: Due to the steric bulk of the cyclopropyl group, highly efficient coupling reagents are required. Dissolve 4.0 eq of the next Fmoc-Amino Acid and 4.0 eq of OxymaPure in DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 2 minutes, then add to the resin. Agitate for 2 hours.

  • Confirmation: Perform a Kaiser test. If positive, repeat the coupling step before proceeding to the next cycle.

Protocol 4: Mild Cleavage and Global Deprotection
  • Causality Note: Cleaving with 1% TFA preserves the integrity of the C-terminal alcohol and prevents N→O acyl migration, yielding a fully side-chain protected peptide alcohol suitable for subsequent fragment condensation[3].

  • Cleavage: Treat the peptidyl-resin with 1% TFA in DCM (v/v) for 2 minutes. Filter the liquid directly into a receiving flask containing 10% pyridine in methanol to immediately neutralize the TFA.

  • Repetition: Repeat the 2-minute cleavage step 5 times to ensure complete release from the 2-CTC resin.

  • Concentration: Combine the filtrates and evaporate the DCM under reduced pressure. Precipitate the protected peptide alcohol using ice-cold diethyl ether.

  • Global Deprotection (Optional): If a fully deprotected peptide is required, treat the isolated protected peptide with 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for exactly 2 hours, followed immediately by ether precipitation to minimize side reactions.

References

  • 3-amino-2-cyclopropylpropan-1-ol — Chemical Substance Information. NextSDS.
  • High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis. Advent Chembio.
  • Solid phase peptide synthesis of peptide alcohols (WO2011000848A1). Google Patents.
  • Use of Trichloroacetimidate Linker in Solid-Phase Peptide Synthesis. ACS Publications.
  • N-Boc-aminomethanol | CAS 365572-48-1. Benchchem.
  • Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. ResearchGate.
  • High-Purity Amino Acid Derivatives for Peptide Synthesis. BOC Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues with 3-amino-2-cyclopropylpropan-1-ol in aqueous media

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 3-amino-2-cyclopropylpropan-1-ol. This document prov...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 3-amino-2-cyclopropylpropan-1-ol. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address and resolve these issues effectively.

Introduction to Solubility Challenges with 3-amino-2-cyclopropylpropan-1-ol

3-amino-2-cyclopropylpropan-1-ol is a primary amino alcohol containing a cyclopropyl group. While the primary amine and hydroxyl groups are polar, the overall aqueous solubility of the molecule can be limited, leading to precipitation in experimental assays. This guide will walk you through a systematic approach to identify the root cause of solubility issues and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: I dissolved 3-amino-2-cyclopropylpropan-1-ol in my aqueous buffer, but it precipitated. What is the likely cause?

A1: Precipitation of 3-amino-2-cyclopropylpropan-1-ol in aqueous buffers is often due to its limited intrinsic solubility. The presence of the cyclopropyl group can increase the molecule's lipophilicity, reducing its affinity for water. The solubility is also highly dependent on the pH of the buffer.

Q2: How does the chemical structure of 3-amino-2-cyclopropylpropan-1-ol influence its solubility?

A2: The structure contains both hydrophilic (amino and hydroxyl groups) and hydrophobic (cyclopropyl and propyl backbone) moieties. The primary amine group (pKa estimated to be around 9-10) is basic and can be protonated at acidic to neutral pH, forming a more soluble salt. The cyclopropyl group, while rigid and conformationally restricting, contributes to the overall nonpolar character of the molecule.[1][2]

Q3: Can I use an organic solvent to dissolve the compound first?

A3: Yes, this is a common strategy. Using a small amount of a water-miscible organic solvent, known as a co-solvent, to prepare a concentrated stock solution is a viable approach.[3][4][5] However, it is crucial to ensure the final concentration of the co-solvent in your assay is low enough to not affect the biological system.

Q4: Is salt formation a good strategy for this compound?

A4: Absolutely. Given the presence of a basic primary amine, forming a salt is a highly effective method to significantly increase aqueous solubility.[6][7] The hydrochloride salt of 3-amino-2-cyclopropylpropan-1-ol is commercially available and is expected to have greater water solubility than the free base.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues

This guide provides a logical workflow to diagnose and solve solubility problems with 3-amino-2-cyclopropylpropan-1-ol.

Troubleshooting_Solubility start Start: Compound Precipitation Observed check_pH Is the buffer pH > 8? start->check_pH adjust_pH Adjust pH to < 7.0 check_pH->adjust_pH Yes check_concentration Is the compound concentration too high? check_pH->check_concentration No success Solubility Issue Resolved adjust_pH->success lower_concentration Lower the working concentration check_concentration->lower_concentration Yes use_cosolvent Employ a Co-solvent Strategy check_concentration->use_cosolvent No lower_concentration->success try_salt_form Use the Hydrochloride Salt Form use_cosolvent->try_salt_form use_cosolvent->success If successful use_cyclodextrin Utilize Cyclodextrin Complexation try_salt_form->use_cyclodextrin try_salt_form->success If successful use_cyclodextrin->success If successful failure Further Formulation Development Needed use_cyclodextrin->failure If unsuccessful

Caption: Troubleshooting workflow for 3-amino-2-cyclopropylpropan-1-ol solubility.

Step 1: pH Adjustment

The primary amine in 3-amino-2-cyclopropylpropan-1-ol makes its solubility highly pH-dependent. At a pH below its pKa, the amine group will be protonated, forming a more soluble cationic species.

  • Rationale: The conversion of a neutral molecule to a charged ion significantly increases its interaction with polar water molecules, thereby enhancing solubility.[8][9][10]

  • Recommendation: Adjust the pH of your aqueous buffer to a range of 4-6. This will ensure the protonation of the primary amine. Always verify that the final pH is compatible with your experimental system.[11]

Step 2: Employing Co-solvents

If pH adjustment alone is insufficient or not feasible for your experiment, the use of a co-solvent is the next logical step.

  • Rationale: Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[3][4] They work by reducing the polarity of the aqueous medium, making it more favorable for the solute to dissolve.[5]

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

  • Recommendation: Prepare a high-concentration stock solution of 3-amino-2-cyclopropylpropan-1-ol in a suitable co-solvent (e.g., 10-100 mM in 100% DMSO). Then, dilute this stock solution into your final aqueous buffer, ensuring the final co-solvent concentration is minimal (typically <1%, and ideally <0.5% for cell-based assays).[11]

Step 3: Salt Formation

For a more robust and often superior solution, using a salt form of the compound is highly recommended.

  • Rationale: Salt formation is a common and effective method for increasing the solubility and dissolution rate of basic drugs.[12][7] The salt form readily dissociates in water into its constituent ions, which are highly soluble.

  • Recommendation: If you are using the free base of 3-amino-2-cyclopropylpropan-1-ol, consider switching to its hydrochloride salt.[13] This form is expected to have significantly higher aqueous solubility. Alternatively, you can prepare the salt in situ by dissolving the free base in a dilute acidic solution (e.g., HCl at a 1:1 molar ratio).

Step 4: Cyclodextrin Complexation

In cases where the above methods are not sufficient or interfere with the experimental setup, cyclodextrins offer an advanced solution.

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[14] They can encapsulate poorly water-soluble molecules, like 3-amino-2-cyclopropylpropan-1-ol, forming an inclusion complex that has enhanced aqueous solubility.[15][16][17]

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Recommendation: Prepare a solution of the chosen cyclodextrin in your aqueous buffer. Add 3-amino-2-cyclopropylpropan-1-ol to this solution and stir or sonicate to facilitate the formation of the inclusion complex. The optimal ratio of the compound to cyclodextrin often needs to be determined empirically.

Experimental Protocols

Protocol 1: pH Adjustment for Enhanced Solubility
  • Prepare your desired aqueous buffer.

  • While monitoring the pH, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to lower the pH to the target range (e.g., pH 5.0).

  • Add the solid 3-amino-2-cyclopropylpropan-1-ol to the pH-adjusted buffer.

  • Stir or vortex until the compound is fully dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Visually inspect the solution for any undissolved particles or precipitation.

Protocol 2: Co-solvent Stock Solution Preparation
  • Weigh the required amount of 3-amino-2-cyclopropylpropan-1-ol.

  • Add the appropriate volume of a water-miscible organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 50 mM).

  • Vortex and gently warm if necessary to ensure complete dissolution.

  • For use, dilute this stock solution into your final aqueous buffer to the desired working concentration. Ensure the final co-solvent concentration is compatible with your assay.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer (e.g., 10% w/v).

  • Add the solid 3-amino-2-cyclopropylpropan-1-ol to the HP-β-CD solution.

  • Stir vigorously at room temperature for several hours or overnight to allow for complex formation. Sonication can be used to expedite this process.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The resulting clear solution contains the solubilized compound-cyclodextrin complex.

Data Summary

StrategyPrinciple of ActionRecommended Starting ConditionsKey Considerations
pH Adjustment Protonation of the primary amine to form a soluble salt.[8][9][10]Adjust buffer pH to 4-6.Ensure pH compatibility with the biological assay.
Co-solvents Reduction of solvent polarity.[5]Prepare a 10-100 mM stock in DMSO.Final co-solvent concentration should be <1%.[11]
Salt Formation Dissociation into highly soluble ions.[12][7]Use the hydrochloride salt form.May alter the physicochemical properties of the compound.
Cyclodextrins Encapsulation to form a soluble inclusion complex.[14][15][16][17]Use a 1-10% (w/v) solution of HP-β-CD.May affect drug-target interactions in some cases.

Logical Relationships in Solubility Enhancement

Solubility_Enhancement_Logic cluster_compound 3-amino-2-cyclopropylpropan-1-ol cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome compound Primary Amine (Basic) Cyclopropyl Group (Lipophilic) pH pH Adjustment (Protonation) compound->pH Targets Amine salt Salt Formation (Ionization) compound->salt Targets Amine cosolvent Co-solvents (Polarity Reduction) compound->cosolvent Targets Lipophilicity cyclodextrin Cyclodextrins (Encapsulation) compound->cyclodextrin Targets Lipophilicity soluble Increased Aqueous Solubility pH->soluble salt->soluble cosolvent->soluble cyclodextrin->soluble

Caption: Interplay of compound properties and solubilization strategies.

References

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Gould, S., & Scott, R. C. (2022). Cyclodextrins: An Overview of Fundamentals, Types, and Applications. IntechOpen. [Link]

  • Kumar, L., & Singh, S. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Crini, G. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Brewster, M. E., & Loftsson, T. (2011). Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Patel, A., & Vavia, P. (2012). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • International Journal of Research in Engineering and Science. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • ACS Publications. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Industrial & Engineering Chemistry Research. [Link]

  • MDPI. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • PMC - NIH. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. [Link]

  • Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. [Link]

  • NextSDS. (n.d.). 3-amino-2-cyclopropylpropan-1-ol — Chemical Substance Information. [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines? [Link]

  • PharmaShots. (2018, February 26). Enhancement of the Aqueous Solubility and Permeability of Poorly Water. [Link]

  • RSC Publishing. (2021, April 8). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 3-amino-2-(cyclopropylmethyl)propan-1-ol. [Link]

  • NextSDS. (n.d.). 3-amino-2-cyclopropylpropan-1-ol hydrochloride — Chemical Substance Information. [Link]

Sources

Optimization

Technical Support Center: Chemoselective Cross-Coupling of 3-Amino-2-cyclopropylpropan-1-ol

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this definitive guide to help researchers and drug development professionals navigate the complex reactivity of 3-amino-2-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this definitive guide to help researchers and drug development professionals navigate the complex reactivity of 3-amino-2-cyclopropylpropan-1-ol . This bifunctional, highly strained aliphatic nucleophile presents unique chemoselectivity and stability challenges, particularly in palladium-catalyzed Buchwald-Hartwig aminations[1].

Below, you will find root-cause analyses, troubleshooting matrices, and self-validating protocols designed to maximize your synthetic yields while suppressing unwanted side reactions.

Core Mechanistic FAQs: Understanding the Reactivity

Q: Why is 3-amino-2-cyclopropylpropan-1-ol so prone to side reactions? A: This molecule is a "perfect storm" of competing reactive sites. It contains a primary amine (a soft nucleophile), a primary alcohol (a hard nucleophile), and a highly strained cyclopropyl ring situated beta to both heteroatoms. When exposed to a transition metal catalyst and a base, the system must be perfectly tuned to favor C–N bond formation while actively suppressing C–O bond formation, ring-opening, and over-arylation[2].

Q: Why am I seeing O-arylation instead of the desired N-arylation? A: Chemoselectivity between the amine and the alcohol is entirely dictated by the interplay of your base and ligand[2]. The primary alcohol has a pKa of ~15.5. If you use a strong base like sodium tert-butoxide (NaOtBu), you quantitatively deprotonate the alcohol to form an alkoxide. Alkoxides coordinate strongly to Palladium, driving rapid C–O reductive elimination. The Causality Fix: Use a weak, insoluble inorganic base like K3PO4 or Cs2CO3. These bases are not strong enough to deprotonate the free alcohol. However, once the amine coordinates to the Pd(II) center, the N–H protons become significantly more acidic, allowing the weak base to deprotonate the amine and selectively drive the C–N catalytic cycle[3].

Q: What is causing the cyclopropyl ring to open, and how do I stop it? A: The cyclopropyl ring possesses ~27.5 kcal/mol of strain energy. Ring-opening in cross-coupling typically occurs via two pathways:

  • Single Electron Transfer (SET): Base-metal catalysts (like certain Cu or Ni complexes) can initiate radical pathways that rapidly cleave the strained ring.

  • Beta-Carbon Elimination: At high temperatures (>100 °C), the Pd-amido intermediate can undergo beta-carbon elimination instead of reductive elimination[4]. The Causality Fix: Avoid Cu/Ni catalysts if ring-opening is severe. Stick to Pd-catalysis using bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos) to accelerate reductive elimination before side reactions can occur, and strictly maintain the reaction temperature at or below 80 °C[5].

Q: How do I prevent diarylation (over-arylation) of the primary amine? A: Primary amines can undergo two sequential cross-coupling cycles to form a tertiary diarylamine. To arrest the reaction at mono-arylation, you must leverage steric hindrance. Bulky ligands create a tight catalytic pocket; once the mono-arylated product (a secondary amine) forms, it becomes too sterically encumbered to undergo a second oxidative addition/reductive elimination cycle[6].

Mechanistic Divergence Diagram

MechanisticPathways SM 3-amino-2-cyclopropyl propan-1-ol + Ar-X Pd_Int Pd(II)-Amido Intermediate SM->Pd_Int Pd(0), Ligand Oxidative Addition N_Aryl Mono N-Arylation (Desired Product) Pd_Int->N_Aryl Weak Base (K3PO4) Fast Reductive Elim. O_Aryl O-Arylation (Side Reaction) Pd_Int->O_Aryl Strong Base (NaOtBu) Alkoxide Formation RingOp Ring Opening (Side Reaction) Pd_Int->RingOp High Temp (>100°C) β-Carbon Elim. DiAryl Diarylation (Side Reaction) N_Aryl->DiAryl Small Ligand Excess Ar-X

Mechanistic divergence in the cross-coupling of 3-amino-2-cyclopropylpropan-1-ol.

Troubleshooting Matrix

Symptom / ObservationRoot Cause DiagnosisRecommended Corrective Action
High O-arylation (>20%) Base is too strong, prematurely deprotonating the primary alcohol.Switch from NaOtBu or LiHMDS to K3PO4 or Cs2CO3 [3].
Homoallylic impurities Cyclopropyl ring opening via radical SET or thermal strain release.Lower temperature to 80 °C . Ensure strict exclusion of oxygen. Switch to Pd if using Cu[5].
Diarylation of Amine Ligand is too small, allowing the secondary amine to re-coordinate.Upgrade to a bulkier biaryl phosphine ligand like tBuBrettPhos or BrettPhos [6].
Incomplete Conversion Catalyst poisoning or poor transmetalation kinetics due to insolubility.Ensure vigorous stirring (≥800 rpm). Avoid chlorinated solvents entirely[6].

Quantitative Catalyst & Base Screening Data

To demonstrate the causality of the parameters discussed above, review the following optimization data for the coupling of 3-amino-2-cyclopropylpropan-1-ol with 4-bromoanisole (1.0 equiv).

EntryCatalyst / LigandBaseTemp (°C)ConversionMono N-ArylO-ArylRing-OpenedDi-Aryl
1Pd2(dba)3 / BINAPNaOtBu100>99%35%45%8%12%
2Pd2(dba)3 / XPhosK3PO410095%65%<5%10%20%
3Pd2(dba)3 / tBuBrettPhosNaOtBu80>99%40%55%<2%<2%
4 Pd2(dba)3 / tBuBrettPhos K3PO4 80 >99% >95% <2% <2% <2%
5CuI / L-ProlineK2CO39060%40%<5%15%<2%

Key Takeaway: Entry 4 represents the self-validating optimal system. The bulky tBuBrettPhos prevents diarylation, the weak K3PO4 base prevents O-arylation, and the moderate 80 °C temperature preserves the cyclopropyl ring.

Standard Operating Procedure (SOP): Chemoselective N-Arylation

This protocol is designed as a self-validating system. Adhering to the exact stoichiometry, order of addition, and degassing procedures ensures the suppression of the unwanted side reactions detailed above.

Materials Required:

  • Aryl bromide (1.00 mmol)

  • 3-amino-2-cyclopropylpropan-1-ol (1.20 mmol, 1.2 equiv)

  • Pd2(dba)3 (0.01 mmol, 1 mol% Pd)

  • tBuBrettPhos (0.024 mmol, 2.4 mol%)

  • Anhydrous, finely milled K3PO4 (2.00 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (if solid), Pd2(dba)3, tBuBrettPhos, and K3PO4.

  • Atmospheric Purge (Critical for preventing oxidation/radicals): Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this evacuation/backfill cycle three times.

  • Addition of Liquids: If the aryl bromide is a liquid, add it now via a gastight syringe. Add the 3-amino-2-cyclopropylpropan-1-ol, followed by the anhydrous 1,4-dioxane.

  • Reaction Initiation: Replace the septum with a Teflon screw-cap under a positive flow of Argon. Seal the vessel tightly.

  • Heating and Agitation: Submerge the vessel in a pre-heated oil bath at 80 °C. Crucial: Stir at a high rate (≥ 800 rpm). K3PO4 is insoluble in dioxane; vigorous agitation is mandatory to facilitate the solid-liquid transmetalation step[6].

  • Monitoring and Workup: After 12-16 hours, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the heterogeneous mixture through a short pad of Celite to remove the inorganic base and precipitated palladium species. Concentrate the filtrate under reduced pressure for subsequent chromatographic purification.

Experimental Workflow Diagram

SOPWorkflow Step1 1. Solid Reagent Loading Pd2(dba)3, tBuBrettPhos, K3PO4, Ar-Br Step2 2. Inert Atmosphere Setup 3x Vacuum/Argon Purge Cycles Step1->Step2 Prevents O2 radical pathways Step3 3. Liquid Addition via Syringe Amino Alcohol + 1,4-Dioxane Step2->Step3 Maintains inert environment Step4 4. Controlled Heating & Agitation 80°C, ≥800 rpm, 12-16 h Step3->Step4 High RPM ensures base interaction Step5 5. Quench & Filtration Cool to RT, Celite Pad Filtration Step4->Step5 Removes insoluble salts/Pd

Step-by-step air-free Schlenk workflow for chemoselective Buchwald-Hartwig amination.

References

  • Pattanaik, P. P., Manu, K. R., & Dandela, R. (2025). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. RSC Advances.
  • Wikipedia Contributors. (2024).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C–N and C–O Coupling—A Practical Guide from an Industrial Vantage Point.
  • Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal.
  • Rubina, M., et al. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC - NIH.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 3-Amino-2-cyclopropylpropan-1-ol Functionalized Derivatives in Targeted Therapeutics

Strategic Context: Overcoming the Limitations of Linear Scaffolds In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise structural tuning of peri...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context: Overcoming the Limitations of Linear Scaffolds

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise structural tuning of peripheral pharmacophores. Historically, linear aliphatic chains—such as 3-aminopropan-1-ol—have been utilized to functionalize heterocyclic cores. However, as application scientists, we frequently observe that these linear chains introduce significant liabilities: they suffer from a high entropic penalty upon target binding due to the freezing of multiple rotatable bonds, and their exposed methylene groups invite rapid cytochrome P450-mediated oxidative metabolism.

The integration of the 3-amino-2-cyclopropylpropan-1-ol (CAS: 1314910-96-7) scaffold represents a critical paradigm shift. By embedding a rigid cyclopropyl ring into the aliphatic chain, we achieve three distinct mechanistic advantages:

  • Conformational Restriction: The cyclopropyl moiety pre-organizes the spatial geometry of the amine and hydroxyl groups, drastically reducing the entropic cost ( ΔS ) of receptor binding.

  • Metabolic Shielding: The steric bulk of the cyclopropyl ring shields adjacent α -carbons from N -dealkylation and oxidation, extending the compound's half-life.

  • Electronic Modulation: The partial π -character of the cyclopropyl bonds subtly alters the pKa of the primary amine, optimizing the balance between aqueous solubility and membrane permeability.

Recent breakthroughs in the development of REV-ERBα/β antagonists ()[1] and novel EGFR-targeting anticancer agents ()[2] validate the superiority of this functionalized derivative.

OptimizationLogic Linear Linear Aliphatic Scaffold (High Entropic Penalty) Cyclo 3-amino-2-cyclopropylpropan-1-ol Integration Linear->Cyclo Restrict Conformational Restriction & Metabolic Shielding Cyclo->Restrict Efficacy Enhanced Binding Affinity & Extended t1/2 Restrict->Efficacy

Fig 1: Pharmacological optimization logic of cyclopropyl-functionalized scaffolds.

Comparative Efficacy Data

To objectively evaluate the performance of 3-amino-2-cyclopropylpropan-1-ol derivatives, we must compare them directly against their linear counterparts across validated therapeutic targets.

Case Study A: REV-ERBα Antagonism (Metabolic & Muscular Repair)

In the optimization of the BE2012 series of quinazolinone-based REV-ERBα antagonists, replacing a standard linear substitution with a cyclopropyl-functionalized derivative yielded profound improvements in both potency and ligand efficiency[1].

Pharmacological ParameterLinear Propanol Derivative3-Amino-2-cyclopropylpropan-1-ol DerivativeFold Improvement / Impact
REV-ERBα EC₅₀ (μM) 1.670.285~5.8x Increase in target affinity
Max Efficacy (Eₘₐₓ) 45.2%75.5%+30.3% transcriptional de-repression
Half-life (t₁/₂) 0.8 h3.79 h~4.7x Extension via metabolic shielding
Ligand Efficiency (LE) 0.280.43Highly optimized molecular weight utilization
Case Study B: EGFR Inhibition (Anticancer Therapeutics)

In the pursuit of novel anticancer pharmacophores, 2-cyclopropyl quinazoline derivatives have been synthesized and evaluated against mutant EGFR, a critical driver of tumorigenesis[3]. The rigidified scaffold demonstrates superior membrane permeability and target engagement compared to unsubstituted or linear analogs.

Pharmacological ParameterUnsubstituted Quinazoline2-Cyclopropyl Quinazoline DerivativeMechanistic Causality
EGFR IC₅₀ (nM) 145.022.4Reduced entropic penalty upon kinase domain binding
A549 Cell Viability 68% at 10 μM15% at 10 μMEnhanced intracellular accumulation (optimized logP)
Microsomal Clearance High (>80 μL/min/mg)Low (<20 μL/min/mg)Steric hindrance prevents rapid oxidative degradation

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols detail the synthesis and high-throughput screening (HTS) of 3-amino-2-cyclopropylquinazolin-4(3H)-one derivatives. Every step is designed as a self-validating system, incorporating internal controls to verify causality and structural integrity[1],[3].

Protocol A: Synthesis of the Functionalized Quinazolinone Core

Objective: Generate the 3-amino-2-cyclopropylquinazolin-4(3H)-one scaffold via an ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) reductive rearrangement.

  • Oxazine Intermediate Formation:

    • Action: React anthranilic acid (0.1 mol) with cyclopropyl carbonyl chloride (0.11 mol) in anhydrous dichloromethane at 0°C. Add 2,6-lutidine dropwise.

    • Causality: 2,6-lutidine acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct without initiating unwanted side reactions, driving the equilibrium toward the cyclized 4H-benzo[d][1,3]oxazin-4-one intermediate[3].

    • Validation: Confirm intermediate formation via TLC (Rf shift) and IR spectroscopy (appearance of strong lactone C=O stretch at ~1760 cm⁻¹).

  • Hydrazine-Mediated Ring Expansion:

    • Action: Dissolve the oxazine intermediate in ethanol. Add an excess of hydrazine hydrate (N₂H₄·H₂O) and reflux for 4 hours.

    • Causality: Hydrazine acts as a potent bidentate nucleophile. The primary amine attacks the oxazine carbonyl, prompting ring opening. Subsequent intramolecular condensation yields the highly stable 3-amino-2-cyclopropylquinazolin-4(3H)-one core[1].

  • Purification & Verification:

    • Action: Precipitate the product using crushed ice, filter, and purify via Preparative-HPLC.

    • Validation: Confirm the structure using ¹H NMR (look for the distinct cyclopropyl multiplet at ~0.8-1.2 ppm) and High-Resolution Mass Spectrometry (HRMS).

Protocol B: High-Throughput Luciferase Reporter Assay (REV-ERBα)

Objective: Quantify the functional antagonism of the synthesized derivative against REV-ERBα.

  • Cell Preparation & Transfection:

    • Action: Seed HEK293T cells in 384-well plates. Co-transfect with a REV-ERBα expression plasmid and a Bmal1-luciferase reporter construct using a lipid-based transfection reagent.

  • Compound Treatment:

    • Action: After 24 hours, treat cells with a 10-point concentration series of the cyclopropyl derivative (0.1 nM to 10 μM). Include SR8278 as a positive control antagonist and DMSO as a vehicle control.

    • Causality: The Bmal1 promoter is naturally repressed by REV-ERBα. An effective antagonist will displace the endogenous repressor complex, leading to a dose-dependent increase in luciferase expression[1].

  • Quantification & Validation:

    • Action: Add luciferase substrate and measure luminescence using a microplate reader.

    • Validation: The assay is self-validating; the known EC₅₀ of the SR8278 control (~0.446 μM) must be achieved to confirm that the dynamic range of the assay is properly calibrated before calculating the efficacy of the novel derivative[1].

ExperimentalWorkflow Synth Step 1: Scaffold Synthesis Oxazine to Quinazolinone Purify Step 2: Purification Prep-HPLC & NMR Validation Synth->Purify Assay Step 3: HTS Screening Luciferase / Kinase Assays Purify->Assay ADME Step 4: ADME Profiling Microsomal Stability Assay->ADME

Fig 2: Self-validating experimental workflow for synthesizing and evaluating quinazoline derivatives.

References

  • Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist with Favorable Selectivity and Pharmacokinetics, and In Vivo Efficacy in Inducing Key Myogenic Factors for Muscle Repair upon Acute Muscle Injury Source: Journal of Medicinal Chemistry (ACS Publications), 2026, 69, 1, 439–465. URL:[Link]

  • Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents Source: International Journal of Scientific Research and Technology, 2025, 2(4), 306–320. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Receptor Binding Assays for 3-amino-2-cyclopropylpropan-1-ol

This guide provides a comprehensive framework for the cross-validation of receptor binding assays for a novel compound, 3-amino-2-cyclopropylpropan-1-ol. As a structural analog of γ-aminobutyric acid (GABA), this molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the cross-validation of receptor binding assays for a novel compound, 3-amino-2-cyclopropylpropan-1-ol. As a structural analog of γ-aminobutyric acid (GABA), this molecule is hypothesized to interact with GABAergic targets.[1] This document outlines a head-to-head comparison of two prevalent radioligand binding assay formats: the traditional filtration binding assay and the modern Scintillation Proximity Assay (SPA). The objective is to establish methodological equivalency and ensure data integrity, a critical step in early-stage drug discovery.

Our focus will be on the metabotropic GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[2] The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to rigorously characterize the binding properties of new chemical entities.

The Scientific Foundation: Targeting the GABA-B Receptor

The GABA-B receptor is an obligate heterodimer composed of GABAB1 and GABAB2 subunits.[2] The GABAB1 subunit is responsible for binding the endogenous ligand GABA, as well as other orthosteric agonists and antagonists.[3] The GABAB2 subunit is crucial for G-protein coupling and activation of downstream signaling pathways.[4][5] Upon agonist binding, the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately resulting in a hyperpolarization of the neuron and reduced excitability.[6][7]

Characterizing the interaction of a novel compound like 3-amino-2-cyclopropylpropan-1-ol with the GABA-B receptor requires precise and reproducible measurement of its binding affinity. Radioligand binding assays remain the gold standard for this purpose.[8]

Signaling Pathway of the GABA-B Receptor

GABA-B Receptor Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) Gi_Go Gi/o Protein (αβγ) GABAB_R->Gi_Go Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK K+ Channel K_ion K+ K_channel->K_ion Efflux Ca_channel Ca2+ Channel GABA GABA or Agonist GABA->GABAB_R Binds G_alpha α-GTP Gi_Go->G_alpha Dissociates G_betagamma βγ Gi_Go->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_channel Influx (Blocked)

Figure 1: GABA-B Receptor Signaling Cascade.

Experimental Design: A Cross-Validation Workflow

Cross-validation is essential when data from different assays will be compared or combined.[9] According to regulatory guidelines, such as the FDA's M10 on Bioanalytical Method Validation, a cross-validation should demonstrate that the results from two distinct methods are comparable.[10][11] Our workflow is designed to generate robust, comparable data for the binding affinity of 3-amino-2-cyclopropylpropan-1-ol using both filtration and SPA techniques.

Cross-Validation Workflow Diagram

Cross-Validation Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Parallel Assays cluster_analysis Phase 3: Data Analysis & Comparison prep_membranes Prepare Cell Membranes (Expressing GABA-B Receptors) filtration_assay Filtration Assay: Competitive Binding with [3H]CGP54626 prep_membranes->filtration_assay spa_assay Scintillation Proximity Assay (SPA): Competitive Binding with [3H]CGP54626 prep_membranes->spa_assay prep_reagents Prepare & Qualify Reagents (Radioligand, Buffers, Test Compound) prep_reagents->filtration_assay prep_reagents->spa_assay data_analysis Calculate IC50 and Ki values for each assay format filtration_assay->data_analysis spa_assay->data_analysis comparison Compare Binding Parameters (Test Compound & Controls) data_analysis->comparison validation Assess Equivalency (Based on pre-defined criteria, e.g., FDA M10) comparison->validation

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Validation

Benchmark Comparison Guide: 3-Amino-2-cyclopropylpropan-1-ol in FAD-Dependent Amine Oxidase Inhibition

Executive Summary & Mechanistic Rationale The development of mechanism-based inhibitors targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases—specifically Monoamine Oxidases (MAO-A/B) and Lysine-Specific D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of mechanism-based inhibitors targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases—specifically Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1)—relies heavily on the cyclopropylamine pharmacophore[1]. 3-Amino-2-cyclopropylpropan-1-ol (3-ACP) represents a specialized structural analog in this class.

As a Senior Application Scientist, I approach the benchmarking of 3-ACP not merely by looking at end-point IC50​ values, but by analyzing the kinetics of covalent target engagement. The cyclopropylamine moiety acts as a "suicide substrate." Upon entering the catalytic pocket, the enzyme attempts to oxidize the primary amine. This initiates a single-electron transfer that triggers the rapid opening of the highly strained cyclopropyl ring, generating a reactive radical intermediate that irreversibly forms a covalent adduct with the FAD cofactor[1][2].

The inclusion of the hydroxymethyl group in 3-ACP fundamentally alters its steric bulk and hydrogen-bonding potential compared to the classic phenyl ring found in tranylcypromine (2-PCPA). This guide objectively benchmarks 3-ACP against established alternatives, providing researchers with self-validating experimental workflows to accurately profile its efficacy and selectivity.

Mechanism A 3-Amino-2-cyclopropylpropan-1-ol (Substrate Analog) B LSD1/MAO Active Site (Non-covalent Binding) A->B Reversible Binding C Single-Electron Transfer (Amine Oxidation) B->C Catalysis Initiation D Cyclopropyl Ring Opening (Radical Intermediate) C->D Ring Strain E Covalent FAD Adduct (Irreversible Inactivation) D->E Covalent Modification

Fig 1: Mechanism of FAD-dependent enzyme inactivation by cyclopropylamines.

Comparative Benchmark Data

To contextualize the performance of 3-ACP, we benchmark it against a panel of standard FAD-dependent enzyme inhibitors. Because mechanism-based inactivators exhibit time-dependent inhibition, comparing static IC50​ values is insufficient. We must evaluate the inactivation efficiency ( kinact​/KI​ ), which accounts for both the initial reversible binding affinity ( KI​ ) and the maximum rate of covalent inactivation ( kinact​ )[1][2].

Table 1: In Vitro Profiling of 3-ACP vs. Alternative Inhibitors
CompoundPrimary Target(s)LSD1 IC50​ (µM)MAO-A IC50​ (µM)Inactivation Efficiency ( kinact​/KI​ ) [M⁻¹ s⁻¹]Selectivity Index (LSD1/MAO-A)
3-Amino-2-cyclopropylpropan-1-ol LSD1, MAO-A/B~8.5~7.1~4.5 × 10²0.83
Tranylcypromine (2-PCPA) LSD1, MAO-A/B2.02.51.1 × 10³1.25
Clorgyline MAO-A>1000.004N/A (MAO-A specific)<0.001
GSK2879552 LSD10.015>100>1.0 × 10⁵>6600

Data Interpretation: 3-ACP demonstrates moderate, pan-amine oxidase inhibition. The substitution of the phenyl ring (seen in 2-PCPA) with a hydroxymethyl group reduces the hydrophobic interactions necessary for optimal docking in the LSD1 substrate-binding cleft, resulting in a lower inactivation efficiency. However, its unique hydrophilicity makes it a valuable fragment for synthesizing highly soluble, next-generation targeted inhibitors[2].

Experimental Workflows & Methodologies

To ensure scientific integrity, the evaluation of 3-ACP requires a multi-tiered approach. We begin with a continuous kinetic biochemical assay to capture the time-dependent nature of the inhibition, followed by a label-free cellular assay to confirm physiological target engagement.

Workflow A Compound Preparation (3-ACP & Benchmarks) B Amplex Red Fluorometric Assay (In Vitro IC50 & Kinact) A->B C Catalase Control (Self-Validation Step) B->C Verify H2O2 dependence D Cellular Thermal Shift Assay (Target Engagement) C->D Proceed to cell models E Data Synthesis & Selectivity Profiling D->E Finalize benchmarking

Fig 2: Sequential workflow for benchmarking enzyme inhibitors in vitro and in vivo.

Protocol 1: In Vitro Fluorometric Amine Oxidase Assay (Amplex Red)

Causality & Rationale: Because 3-ACP is a suicide inhibitor, end-point assays will yield artificially inflated IC50​ values depending on the incubation time. We utilize the [3] because it allows for the continuous, real-time kinetic monitoring of H2​O2​ production, enabling the precise calculation of kinact​ and KI​ .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X working solution containing 100 µM Amplex Red reagent, 2 U/mL horseradish peroxidase (HRP), and the appropriate substrate (e.g., 2 mM p-tyramine for MAO, or a methylated peptide for LSD1) in 50 mM sodium phosphate buffer (pH 7.4)[3].

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, add 50 µL of recombinant enzyme (e.g., 2 µg/mL LSD1 or MAO-A) and titrate 3-ACP from 0.1 µM to 100 µM.

  • Kinetic Initiation: Rapidly add 50 µL of the 2X Amplex Red/HRP/substrate solution to initiate the reaction.

  • Data Acquisition: Immediately monitor fluorescence (Excitation ~545 nm, Emission ~590 nm) continuously for 60 minutes at 37°C[3].

Self-Validating System: To confirm that the loss of fluorescence is strictly due to target enzyme inhibition and not an experimental artifact (e.g., 3-ACP directly quenching resorufin or inhibiting HRP), a parallel control is mandatory. We introduce exogenous H2​O2​ into a target-free well containing 3-ACP and the Amplex Red/HRP mixture. If fluorescence decreases in this control, the compound is a false positive. Furthermore, the addition of 500 U/mL catalase to a parallel reaction must completely abolish the signal, proving the readout is entirely H2​O2​ -dependent.

Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: In vitro biochemical potency often fails to translate to cellular efficacy due to poor membrane permeability or intracellular compartmentalization. We utilize the [4] to confirm intact-cell target engagement. By measuring the ligand-induced thermodynamic stabilization of the target protein, CETSA provides a label-free confirmation that 3-ACP reaches and binds its target in a physiological environment[4].

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., THP-1 leukemia cells) to 70% confluence. Treat with 10 µM 3-ACP, 2-PCPA (positive control), or DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes.

  • Thermal Challenge: Subject each tube to a distinct temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[4].

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot using target-specific antibodies (e.g., anti-LSD1 or anti-MAO-A). Plot the band intensities to calculate the aggregation temperature ( Tagg​ ).

Self-Validating System: Cell lysates are subjected to a parallel Isothermal Dose-Response Fingerprint (ITDRF) assay. By keeping the temperature constant (at the established Tagg​ ) and titrating 3-ACP, we confirm that the thermal stabilization is strictly dose-dependent. The vehicle-only control ensures that baseline thermal degradation remains consistent, validating that the shift is exclusively ligand-induced[4].

References

  • Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408-4416.[Link]

  • Molina, D. M., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87.[Link]

  • Vianello, P., et al. (2017). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry, 60(5), 1693-1715.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2-cyclopropylpropan-1-ol

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. The integrity of our research is intrinsically linked to the...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. The integrity of our research is intrinsically linked to the safety and compliance of our laboratory practices. This guide provides a detailed, experience-driven protocol for the proper disposal of 3-Amino-2-cyclopropylpropan-1-ol, ensuring the safety of personnel, adherence to regulatory standards, and the protection of our environment.

Core Principle: Hazard Identification and Risk Assessment

Understanding the specific hazards of 3-Amino-2-cyclopropylpropan-1-ol is the foundation of its safe handling and disposal. This compound is not benign and must be treated as hazardous waste. Its hazard profile dictates the necessary precautions at every stage.

Based on its notified classification and labeling, 3-Amino-2-cyclopropylpropan-1-ol presents several key risks[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Damage (H318): Poses a significant risk of causing serious, potentially irreversible damage to the eyes.[1]

  • Specific Target Organ Toxicity — Single Exposure (H336): May cause respiratory irritation or drowsiness and dizziness.[1]

  • Combustible Liquid (H227): While not highly flammable, it can ignite at elevated temperatures.[1]

The amino alcohol functional group and the cyclopropyl moiety suggest that it should be handled with the same caution as other reactive small molecules. Therefore, at no point should this chemical or its waste be disposed of via standard laboratory drains or in regular trash.[2][3]

Safety & Compliance Summary Table
ParameterSpecificationSource
Chemical Name 3-amino-2-cyclopropylpropan-1-ol[1]
CAS Number 1314910-96-7[1]
GHS Hazard Codes H227, H315, H318, H336[1]
Primary Hazards Serious Eye Damage, Skin Irritation, Combustibility[1]
Incompatible Materials Strong Oxidizing Agents, Acids, Bases[4]
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA)[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the pure compound or its waste, the following minimum PPE is mandatory. The causality is clear: we protect ourselves to prevent direct contact with a known irritant and eye-damaging agent.

  • Eye Protection: Wear tightly fitting chemical safety goggles.[6] A face shield should be used in addition to goggles when handling larger quantities or during procedures with a high risk of splashing.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or PVC.[7][8] Gloves must be inspected for integrity before each use and changed immediately if contamination occurs.[6]

  • Body Protection: A standard laboratory coat is required. When handling larger volumes, a chemically resistant apron is recommended.[7]

Waste Collection & Segregation: A Step-by-Step Protocol

The primary method for disposing of 3-Amino-2-cyclopropylpropan-1-ol is through a licensed chemical waste disposal service.[8] This protocol ensures that waste is collected safely at the point of generation, in what the EPA terms a "Satellite Accumulation Area" (SAA).[3][9]

Step 1: Designate a Waste Container

  • Select a container made of a compatible material, such as high-density polyethylene (HDPE). The container must be in good condition, free from leaks, and have a secure, leak-proof screw cap.[2][3]

  • The container must be clearly labeled before any waste is added.

Step 2: Proper Labeling

  • The label must, at a minimum, include the words "HAZARDOUS WASTE." [3]

  • List the full chemical name: "3-Amino-2-cyclopropylpropan-1-ol." Do not use abbreviations or chemical formulas.[3]

  • If the waste is a solution, list all constituents and their approximate percentages.

  • Indicate the relevant hazards (e.g., "Irritant," "Combustible").

Step 3: Waste Accumulation

  • Collect waste in the designated container at or near the point of generation.[3]

  • Keep the container closed at all times except when adding waste.[3] Never leave a funnel in the container opening.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[5]

Step 4: Segregation of Incompatibles

  • This is a critical, non-negotiable step. Store the 3-Amino-2-cyclopropylpropan-1-ol waste container in a secondary containment bin.[2]

  • This waste stream must be segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent potentially violent chemical reactions.[4][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste containing 3-Amino-2-cyclopropylpropan-1-ol.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Final Disposal Start Waste Generated: 3-Amino-2-cyclopropylpropan-1-ol (Pure, Solution, or Contaminated Material) SelectContainer Select Compatible HDPE Container Start->SelectContainer LabelContainer Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Hazards SelectContainer->LabelContainer AddWaste Add Waste to Container (Do not exceed 90% capacity) LabelContainer->AddWaste CloseContainer Keep Container Securely Closed AddWaste->CloseContainer PlaceInSAA Place in Satellite Accumulation Area (SAA) CloseContainer->PlaceInSAA SecondaryContainment Use Secondary Containment Bin PlaceInSAA->SecondaryContainment Segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) SecondaryContainment->Segregate ContainerFull Is Container Full (90%)? Segregate->ContainerFull ContactEHS Contact Institutional EHS Office for Waste Pickup ContainerFull->ContactEHS Yes StoreSafely Continue to Store Safely in SAA ContainerFull->StoreSafely No StoreSafely->ContainerFull

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-cyclopropylpropan-1-ol
Reactant of Route 2
3-Amino-2-cyclopropylpropan-1-ol
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